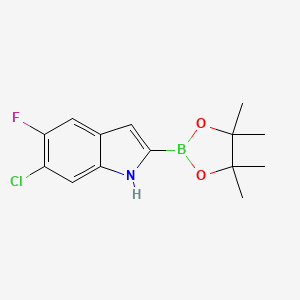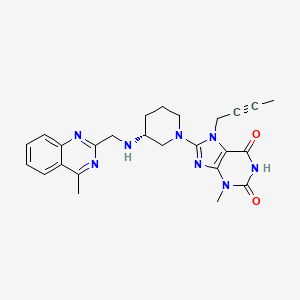
Linagliptin Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purine core, the introduction of the but-2-yn-1-yl and methyl groups, and the attachment of the piperidin-1-yl and quinazolin-2-yl moieties. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
化学反应分析
Types of Reactions
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
科学研究应用
Chemistry
In chemistry, ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its purine core is particularly interesting, as purines play a crucial role in cellular processes.
Medicine
In medicine, ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their antiviral, anticancer, and anti-inflammatory properties.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials or enhance the efficiency of industrial processes.
作用机制
The mechanism of action of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or signaling pathways. The quinazolin-2-yl and piperidin-1-yl groups may enhance binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Aminophylline: A bronchodilator used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Theophylline: Another bronchodilator with a similar structure to aminophylline.
Uniqueness
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups and structural motifs. The presence of the but-2-yn-1-yl group introduces a degree of unsaturation, which can affect the compound’s reactivity and interactions with other molecules. Additionally, the quinazolin-2-yl and piperidin-1-yl groups provide opportunities for specific binding interactions, potentially enhancing the compound’s biological activity.
属性
分子式 |
C25H28N8O2 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |
InChI 键 |
CJSMBPROUPCCLX-QGZVFWFLSA-N |
手性 SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
规范 SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


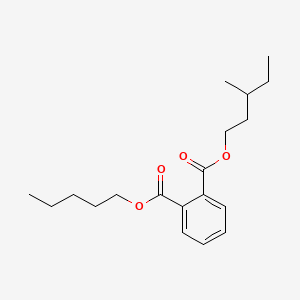

![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
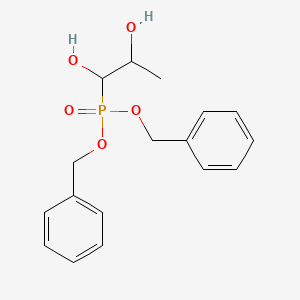
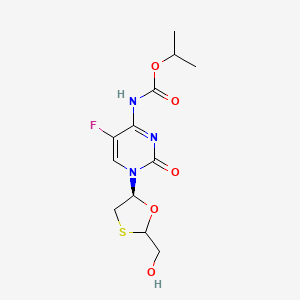
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
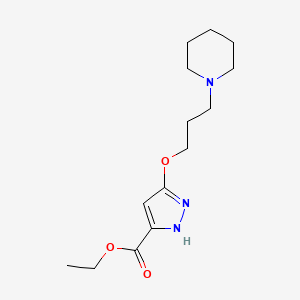
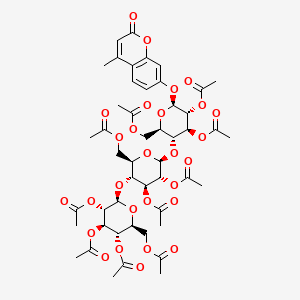
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)

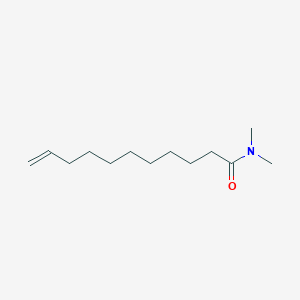
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
